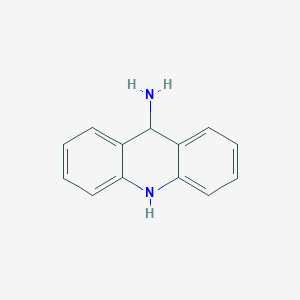

9,10-Dihydroacridin-9-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

114990-34-0 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

9,10-dihydroacridin-9-amine |

InChI |

InChI=1S/C13H12N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13,15H,14H2 |

InChI Key |

QMFZCYUXVRMJKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)N |

Origin of Product |

United States |

Significance of the Dihydroacridine Scaffold in Organic Chemistry

The 9,10-dihydroacridine (B10567) scaffold is a partially hydrogenated derivative of acridine (B1665455), characterized by two benzene (B151609) rings fused to a central dihydropyridine (B1217469) ring. This non-planar, rigid backbone imparts unique electronic properties, including strong electron-donating capabilities, making it a valuable and versatile building block in both materials science and medicinal chemistry. solubilityofthings.com Its structural framework is considered a "privileged structure" in drug design, a term for molecular motifs that can provide useful ligands for more than one type of receptor or enzyme target. nih.gov

The significance of the dihydroacridine scaffold lies in its chemical stability and its role as a key intermediate in the synthesis of a wide array of organic molecules. solubilityofthings.comchemimpex.com Its ability to participate in diverse chemical transformations, such as oxidation and reduction, facilitates the construction of complex molecular architectures. solubilityofthings.comrsc.org This reactivity has led to its frequent use in creating novel compounds for various applications. chemimpex.com Furthermore, the modular synthesis of dihydroacridines allows for precise tuning of their physicochemical properties, expanding their utility in fields like organic electronics. acs.org

Evolution of Research Perspectives on 9,10 Dihydroacridin 9 Amine and Its Analogs

Research into 9-aminoacridine (B1665356) derivatives, the broader class to which 9,10-dihydroacridin-9-amine belongs, has a long history rooted in medicinal chemistry. Early in the 20th century, these compounds were investigated for their biological activities. nih.govub.edu The core acridine (B1665455) structure was a key component in early antimalarial drugs and antibacterial agents. nih.govresearchgate.net

Over time, the focus expanded from simple biological screening to a more nuanced understanding of structure-activity relationships. ub.edu Scientists began to synthesize and study a wide array of substituted 9-aminoacridines to probe how modifications to the tricycle or the amino sidechain affected their properties. nih.govclockss.org This led to the development of compounds with applications as fluorescent probes for cancer cell detection and as potential anticancer agents that interact with DNA. ub.eduresearchgate.netnih.gov

The contemporary research perspective has shifted significantly towards leveraging the unique electronic properties of the dihydroacridine core. While medicinal chemistry applications persist, particularly in developing agents for neurodegenerative diseases and drug-resistant bacteria, there is a burgeoning interest in materials science and catalysis. ontosight.aifrontiersin.orgnih.gov Modern synthetic methods, such as one-pot reactions and palladium-catalyzed couplings, have made a wider variety of derivatives, including this compound analogs, more accessible for study. acs.orgarkat-usa.org

Scope and Academic Research Focus on Dihydroacridine Derivatives

Classical and Contemporary Approaches to Dihydroacridine Core Synthesis

The foundational 9,10-dihydroacridine scaffold can be constructed through several established and modern synthetic routes. These methods primarily involve the reduction of acridine (B1665455) precursors or the formation of the tricyclic system via ring-closure reactions.

Reductive Pathways from Acridine Precursors

A common and direct method for synthesizing the 9,10-dihydroacridine core is through the reduction of acridine. The choice of reducing agent can selectively target different parts of the acridine molecule. For instance, reduction with zinc and hydrochloric acid selectively reduces the pyridine (B92270) ring to yield 9,10-dihydroacridine. pharmaguideline.comslideshare.netptfarm.pl In contrast, catalytic hydrogenation tends to reduce the benzene (B151609) rings. pharmaguideline.com This selectivity allows for controlled synthesis of the desired dihydroacridine structure.

Another related approach is reductive alkylation. For example, the exposure of acridine to n-pentanoic acid under ultraviolet light results in the formation of 9-n-butylacridine, demonstrating a method to introduce substituents at the 9-position concurrently with reduction. pharmaguideline.com

Ring Closure and Cyclization Reactions in Dihydroacridine Formation

The construction of the 9,10-dihydroacridine framework can also be achieved through various ring-closure and cyclization reactions. These methods often offer greater flexibility in introducing a variety of substituents onto the acridine core.

One notable method is the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride to form acridines, which can then be reduced to the dihydroacridine form. pharmaguideline.comptfarm.pl

More contemporary approaches utilize a modular, one-pot synthesis strategy. For instance, a sequence involving the selective ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation, has been developed. evitachem.comacs.orgresearchgate.net This process is effectively catalyzed by a combination of hexafluoroisopropanol and a Brønsted acid like triflimide, allowing for the creation of structurally diverse 9,10-dihydroacridines. evitachem.comacs.orgresearchgate.net

The Jourdan-Ullmann reaction provides another pathway, particularly for synthesizing substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids. tandfonline.com This involves the copper-catalyzed coupling of anthranilic acids with methyl 2-iodobenzoates, followed by ring closure. tandfonline.com

Advanced Synthetic Transformations Leading to 9,10-Dihydroacridin-9-amine and its Functionalized Analogs

Recent advancements have focused on developing stereoselective methods to produce chiral this compound derivatives, which are of significant interest for their potential in asymmetric catalysis and as chiral materials.

Asymmetric Synthesis and Enantioselective Methodologies

The asymmetric synthesis of this compound and its analogs presents a considerable challenge due to the stereocenter's remote location from existing functional groups. acs.org However, innovative strategies have been developed to overcome this hurdle.

A highly effective strategy for accessing optically active 9,9-disubstituted 9,10-dihydroacridines is through the remote enantioselective desymmetrization of prochiral starting materials. acs.orgnih.gov This method involves the asymmetric amination of an aromatic ring, which breaks the symmetry of the molecule and establishes a remote stereocenter at the C9 position. acs.org

This transformation is often achieved using an electrophilic amination reagent, such as an azodicarboxylate, in the presence of a chiral catalyst. acs.org The success of this approach hinges on the ability of the catalyst to effectively discriminate between the two enantiotopic aromatic rings. This strategy has proven to be broadly applicable, accommodating a wide range of both aryl-alkyl and dialkyl substitutions at the 9-position and achieving excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.orgacs.org

Chiral phosphoric acids (CPAs) have emerged as powerful and versatile catalysts in a wide array of asymmetric transformations, including the synthesis of chiral 9,10-dihydroacridines. acs.orgacs.orgnih.gov These catalysts are particularly effective in controlling the stereochemical outcome of reactions through the formation of specific noncovalent interactions with the substrates. acs.org

In the context of the remote enantioselective desymmetrization of 9,9-disubstituted 9,10-dihydroacridines, novel spirocyclic chiral phosphoric acid catalysts have been developed. acs.org These catalysts enable the highly efficient and enantioselective aromatic amination with azodicarboxylates, leading to the formation of a wide variety of chiral dihydroacridines with high to excellent enantioselectivities. acs.orgacs.org The modular and tunable nature of CPA catalysts allows for the optimization of the catalyst structure to achieve high levels of stereocontrol in these challenging transformations. acs.org The synergistic combination of palladium catalysis with chiral phosphoric acids has also been explored to achieve a variety of asymmetric catalytic reactions with high efficiency and stereoselectivity. sioc-journal.cn

Remote Enantioselective Desymmetrization via Asymmetric Aromatic Aminations

C-H Functionalization and Amination Strategies

Direct functionalization of C-H bonds represents an atom-economical and efficient approach to synthesizing complex molecules. In the context of 9,10-dihydroacridines, these strategies are particularly valuable for introducing nitrogen-containing functional groups.

A notable advancement in the synthesis of aminated dihydroacridines is the development of an uncatalyzed, one-step oxidative C-H amination process. mdpi.comresearchgate.net This metal-free method utilizes a hydride acceptor, such as a benzoquinone or an iminoiodane, to facilitate the reaction between 9,10-dihydroacridines and sulfonamides. mdpi.comresearchgate.netcsic.esdoubtnut.com

The reaction mechanism is proposed to proceed through an initial hydride transfer from the dihydroacridine substrate to the hydride acceptor. mdpi.comresearchgate.net This step generates an oxidized heteroaromatic cation. Subsequently, a conjugate addition of the sulfonamide to this activated intermediate occurs, yielding the C-H aminated product. mdpi.comresearchgate.net This pathway provides a non-catalyzed, proton-coupled redox alternative to traditional metal-catalyzed nitrene insertion reactions. researchgate.netcsic.es The weak C-H bond at the 9-position of the dihydroacridine skeleton makes it a suitable substrate for this type of transformation. researchgate.net

This methodology has been successfully applied to a range of 9,10-dihydro-9-heteroanthracenes, demonstrating its potential for creating diverse aminated scaffolds without the need for metal catalysts. mdpi.comresearchgate.net

Table 1: Key Features of Uncatalyzed Oxidative C-H Amination

| Feature | Description |

| Catalyst | Metal-free |

| Reagents | Dihydroacridine, Sulfonamide, Hydride Acceptor (e.g., Benzoquinone, Iminoiodane) |

| Mechanism | Hydride transfer followed by conjugate addition of the amine |

| Key Intermediate | Oxidized heteroaromatic cation |

| Advantages | Avoids use of metal catalysts, proceeds in one step |

Copper-catalyzed cross-coupling reactions offer a powerful tool for the construction of the 9,10-dihydroacridine framework. Specifically, the N,N-diarylation of primary amides with di(o-bromoaryl)methanes has emerged as a successful strategy. researchgate.netresearchgate.netnih.govmdpi.com This approach utilizes a copper(I) iodide (CuI) catalyst in conjunction with N,N'-dimethylethylenediamine (DMEDA) as a ligand. researchgate.netnih.gov

The reaction involves the double N-arylation of a primary amide, which leads to the formation of an N-acyl-9,10-dihydroacridine derivative. nih.gov The presence of the acyl group on the nitrogen atom is particularly advantageous as it not only stabilizes the resulting product but also serves as a versatile chemical handle for subsequent molecular diversification. nih.gov This method has been shown to be effective for producing a variety of 9,10-dihydroacridine derivatives. researchgate.netmdpi.com Furthermore, these resulting dihydroacridine compounds can be selectively oxidized under mild conditions to afford the corresponding acridines, acridinones, or acridinium (B8443388) derivatives, highlighting the synthetic utility of this approach for accessing a broader range of nitrogen-embedded polyaromatic systems. researchgate.netnih.gov

Initial studies exploring this reaction with di(2-bromophenyl)methane and acetamide (B32628) under standard Buchwald amidation conditions (CuI, DMEDA, K₂CO₃ in toluene) successfully formed the desired 9,10-dihydroacridine product, albeit in low yield, alongside a mono-N-arylation byproduct. nih.gov

Table 2: Components of Copper-Catalyzed N,N-Diarylation for Dihydroacridine Synthesis

| Component | Role/Example |

| Starting Materials | Primary amides, di(o-bromoaryl)methanes |

| Catalyst System | Copper(I) iodide (CuI) |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) |

| Product | N-Acyl-9,10-dihydroacridine derivatives |

| Key Advantage | The acyl group provides a handle for further functionalization |

Uncatalyzed Oxidative C-H Amination with Hydride Acceptors

Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Dihydroacridine Functionalization

Nucleophilic aromatic substitution of hydrogen (SNH) is a powerful, metal-free method for C-H functionalization, particularly in electron-deficient aromatic systems. researchgate.netnih.gov This reaction typically proceeds in two stages: the nucleophilic addition to the aromatic ring to form a stable σH-adduct, followed by an oxidation step to restore aromaticity. researchgate.net

In the context of the acridine system, this methodology has been effectively used for functionalization at the 9-position. The reaction of acridine with P-nucleophiles, such as secondary phosphine (B1218219) chalcogenides, leads to the facile addition across the 9,10-positions to yield stable 9-chalcogenophosphoryl-9,10-dihydroacridines. nih.gov Notably, this initial addition step often occurs without the need for an external activating agent or adjuvant. nih.gov

These 9-substituted-9,10-dihydroacridine intermediates can be considered stable σH-adducts. researchgate.netresearchgate.net The final step of the SNH reaction involves the aromatization of these intermediates. This can be achieved through oxidation using an external oxidant like chloranil, which converts the 9-phosphoryl-9,10-dihydroacridines into the corresponding 9-phosphorylacridines in high yields. nih.gov Electrochemical oxidation has also been explored as a method for the dehydroaromatization of these dihydroacridine derivatives. mdpi.comresearchgate.netrutgers.edu This two-step sequence of nucleophilic addition followed by oxidation provides a direct route to functionalized acridines via a dihydroacridine intermediate. researchgate.net

Modular Synthesis via Alkenylation/Hydroarylation Sequences

A modular and efficient one-pot synthesis for the 9,10-dihydroacridine framework has been developed, employing a sequence of ortho-C-alkenylation and intramolecular hydroarylation. rutgers.edusigmaaldrich.com This strategy allows for the construction of the dihydroacridine scaffold from readily available diarylamines and aryl alkynes. nih.govrutgers.edu

The transformation is effectively triggered by a combination of hexafluoroisopropanol (HFIP) as the solvent and triflimide (Tf₂NH) as a Brønsted acid catalyst. nih.govrutgers.edumdpi.com The reaction proceeds through a selective ortho-C-alkenylation of the diarylamine with the aryl alkyne, which forms an olefin intermediate. This is followed by an intramolecular hydroarylation of the newly formed double bond, leading to the cyclized 9,10-dihydroacridine product. rutgers.edusigmaaldrich.com

This synthetic protocol demonstrates excellent functional group tolerance and has been optimized to produce high yields of structurally diverse 9,10-dihydroacridines. nih.gov The reaction conditions can be tuned, with optimal results often achieved by heating at elevated temperatures (e.g., 80 °C) for extended periods. nih.gov This method's modularity and one-pot nature make it a highly attractive route for accessing these important scaffolds, which are frequently used in applications such as organic light-emitting diodes (OLEDs). rutgers.edusigmaaldrich.com

Table 3: Reaction Parameters for Modular Dihydroacridine Synthesis

| Parameter | Details |

| Reactants | Diarylamines, Aryl Alkynes |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Catalyst | Triflimide (Tf₂NH) |

| Key Steps | 1. Selective ortho-C-alkenylation2. Intramolecular hydroarylation |

| Reaction Conditions | Heating (e.g., 80 °C) |

| Product | 9,10-Dihydroacridine derivatives |

Three-Component Reactions for Dihydroacridin-9(10H)-one Formation

Three-component reactions provide a convergent and efficient pathway for the synthesis of complex molecular architectures from simple precursors in a single operation. A notable example is the synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. researchgate.net

The resulting 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones can be further transformed. Microwave irradiation of these compounds in nitrobenzene, which acts as both the solvent and an oxidant, leads to the fully unsaturated 1,3-diarylacridin-9(10H)-ones. researchgate.net

Table 4: Overview of the Three-Component Synthesis of Dihydroacridin-9(10H)-ones

| Component | Description |

| Reactants | Chalcones, Anilines, β-Ketoesters |

| Catalyst | Cerium(IV) compounds (e.g., CAN) |

| Key Steps | 1. Three-component reaction2. Microwave-assisted thermal cyclization |

| Intermediate Product | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones |

| Final Product (optional) | 1,3-Diarylacridin-9(10H)-ones (via oxidation) |

Synthesis of Spirocyclic Dihydroacridine Compounds

Spirocyclic compounds containing the dihydroacridine moiety represent a unique class of molecules with distinct three-dimensional structures. Their synthesis often involves cyclization reactions where the C-9 carbon of the acridine skeleton becomes a spiro-center.

Various synthetic routes have been developed to access these complex structures. For instance, spiro[dihydroacridine-9,4'-thiazolidines] and related compounds have been synthesized from 1-(acridin-9-yl)-3-disubstituted thioureas by reaction with reagents like methyl bromoacetate (B1195939) or bromoacetonitrile. Another example involves the spontaneous cyclization of (acridin-9-ylmethyl)thioureas to form spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones.

Furthermore, the synthesis of spirobiacridine diradicals has been achieved, where two dihydroacridine units are linked through a single spiro atom. In these syntheses, a dibrominated and N-protected diarylamine undergoes lithiation followed by reaction with a tetrachlorosilane (B154696) or -germane to form the spiro center, connecting the two acridine precursors. One-pot three-component reactions have also been employed to create bis-spirocyclic systems linking oxindoles to acridine scaffolds. These methods highlight the versatility of acridine chemistry in constructing intricate spirocyclic architectures.

Reaction Mechanism Elucidation in Asymmetric Syntheses

The asymmetric synthesis of molecules with sterically hindered α-tertiary amines has been achieved through organocatalyzed kinetic resolution. researchgate.net This method has proven effective for a variety of substituted N-aryl α-tertiary amines. researchgate.net Chiral phosphoric acid catalysis enables the asymmetric amination of anilines with azodicarboxylates, providing a practical route for the kinetic resolution of α-tertiary propargylic amines. researchgate.net These reactions tolerate a wide range of aryl and alkyl groups at the α-position, as well as various substituted alkynyl and N-aryl groups, achieving high kinetic resolution. researchgate.net

To understand the origin of stereoselectivity in these reactions, experimental studies and Density Functional Theory (DFT) calculations are employed. These investigations help to elucidate the reaction mechanism and identify the key transition state responsible for asymmetric induction. researchgate.net The development of chiral 1,3-propanediamine moieties, which are present in many bioactive molecules and chiral catalysts, often relies on these asymmetric methodologies. researchgate.net

Hydride Transfer Mechanisms in Dihydroacridine Photochemistry

The photochemical behavior of dihydroacridine derivatives, particularly in the context of hydride transfer, is a subject of intense research due to their potential as organic photohydrides for solar fuel generation. These compounds can be photochemically driven to reduce substrates, a process powered by the energy of photons.

Excited-State Hydride Release Processes

The excited-state hydride release from dihydroacridine derivatives has been investigated using steady-state and time-resolved UV/vis absorption spectroscopy. acs.org For instance, upon excitation, 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) is oxidized to the corresponding iminium ion, while the solvent is reduced. acs.org The hydride release is observed to occur from the triplet excited state. acs.org

The efficiency and mechanism of this process are highly dependent on the solvent. In protic solvents, a fast heterolytic cleavage of the C-O bond in hydroxylated derivatives is observed, generating a long-lived acridinium ion. nih.gov In contrast, aprotic solvents favor intersystem crossing. nih.gov

Sequential Electron-Proton-Electron and Electron-Hydrogen Atom Transfers

Studies have shown that the hydride transfer from photoexcited dihydroacridines can follow several thermodynamically feasible pathways, including:

e- + H•: A stepwise electron-hydrogen atom transfer. mdpi.com

e- + H+ + e-: A sequential electron-proton-electron transfer. mdpi.comacs.org

H• + e-: A hydrogen atom transfer followed by an electron transfer. mdpi.com

H-: A direct hydride transfer. mdpi.com

For example, the reaction of 9-substituted 10-methyl-9,10-dihydroacridines with hydride acceptors like p-benzoquinone derivatives often proceeds via a sequential electron-proton-electron transfer, where the initial electron transfer is in equilibrium and the subsequent proton transfer is the rate-determining step. acs.org In some cases, the hydride release from the triplet excited state occurs through a stepwise electron/hydrogen-atom transfer mechanism. acs.org

Redox Coupling and Amination Mechanisms

The C-H amination of 9,10-dihydroacridines can occur without the need for a metal catalyst. researchgate.net These reactions can proceed through a redox coupling mechanism with amines, providing an alternative to widely assumed metal-catalyzed pathways. researchgate.net The mechanism involves a hydride transfer from the dihydroacridine substrate to an acceptor, such as an iminoiodane or a benzoquinone. researchgate.net This is followed by the conjugate addition of a sulfonamide to the resulting oxidized heteroaromatic compound. researchgate.net

The formation of a radical cation in the dihydroacridine unit is a key step in some redox reactions. rsc.org This radical cation can exist in several resonant forms, and the recombination of two unpaired electrons followed by the abstraction of two protons can lead to dimerization and, under favorable conditions, oligomerization. rsc.org

The reductive amination of related aromatic systems, such as those derived from aloe-emodin, often proceeds through the formation of an imine intermediate, which is then reduced. redalyc.org

Disproportionation and Hydrogen Abstraction in Radical Processes

Radical disproportionation is a reaction in which two radicals react to form two different non-radical products. wikipedia.org In these reactions, one radical molecule acts as a hydrogen atom acceptor, while the other acts as a donor, undergoing an elimination reaction to form a double bond. wikipedia.org These reactions are typically rapid and require little to no activation energy. wikipedia.org

Hydrogen atom abstraction is a fundamental elementary reaction in the free-radical chemistry of many organic molecules. libretexts.org A radical can abstract a hydrogen atom, leading to the formation of a more stable radical. libretexts.orgstackexchange.com This process is often the final propagation step in chain reactions. libretexts.org For instance, the oxidation of 10-methyl-9,10-dihydroacridine by chromium(VI) can initiate a chain reaction involving the formation of a dihydroacridine radical cation. acs.org The subsequent propagation steps involve hydrogen atom abstraction by intermediate chromium species. acs.org

The competition between disproportionation and recombination is a key aspect of radical chemistry. wikipedia.org For alkyl radicals, the ratio of disproportionation to recombination (kD/kC) can be influenced by steric effects and polar effects. wikipedia.org

Tautomerism and Isomerization in Dihydroacridin-9-amine Systems

Tautomers are structural isomers that are in dynamic equilibrium through the migration of a proton, a process known as tautomerization. chemaxon.com In systems related to dihydroacridin-9-amine, such as acridinyl thiosemicarbazides, different tautomeric forms can exist in solution. researchgate.net For example, alkyl-substituted derivatives can exist as an equilibrium between a major H-10, H-12 tautomer and a minor H-10, SH tautomer. researchgate.net The planarity and tautomerism of the 9-aminoacridine core can play a significant role in the biological activity of these compounds. researchgate.net

In other related systems, such as benzylidene aniline (B41778) Schiff base derivatives, both intramolecular proton transfer leading to enol-imine/keto-amine tautomerism and (E)-(Z) isomerization around the imino group are important processes that are highly dependent on the solvent and the specific substituents on the aromatic rings. mdpi.com

Theoretical and Computational Studies on 9,10 Dihydroacridin 9 Amine

Density Functional Theory (DFT) Applications in Reaction Mechanism and Stereoselectivity Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms and stereoselectivity involving acridine (B1665455) derivatives. For instance, DFT calculations have been employed to explore the mechanism and origin of stereoselectivities in the asymmetric aromatic aminations of 9,9-disubstituted 9,10-dihydroacridines. researchgate.net These studies provide insights into the transition states and energy barriers of the reactions, which are crucial for understanding how chiral catalysts control the stereochemical outcome.

In the context of photoredox catalysis, DFT calculations have been used to elucidate the mechanistic pathways of reactions where 9,10-dihydroacridine (B10567) derivatives act as photocatalysts. unibo.it These computational studies help in understanding the electron transfer processes and the nature of the excited states involved. For example, in the dual photoredox-catalyzed arylation of pyridines, DFT helps to map out the catalytic cycle involving the 9,10-dihydroacridine photosensitizer. unibo.it

Furthermore, DFT has been utilized to study the rearrangement reactions of o-tolyl aryl amines, which can lead to the formation of acridine-type products. mdpi.com By calculating the energy profiles of different potential pathways, researchers can determine the most likely reaction mechanism, whether it proceeds through radical or ionic intermediates. mdpi.com For example, calculations on o-tolyl aryl amine salts have been used to evaluate the energy barriers for cyclization to yield acridine derivatives. mdpi.com

Computational Modeling of Energetic and Reactivity Properties

Computational methods are instrumental in determining the energetic and reactivity properties of 9,10-dihydroacridine and its derivatives. researchgate.netresearchgate.net These studies provide valuable thermochemical data that is often difficult to obtain experimentally.

Gas-Phase Thermodynamic Parameters

The gas-phase standard molar enthalpies of formation for 9,10-dihydroacridine have been estimated using high-level composite methods like G3(MP2)//B3LYP. researchgate.netresearchgate.netup.pt For 9,10-dihydroacridine, a value of 198.7 ± 4.4 kJ·mol⁻¹ has been reported. researchgate.netresearchgate.netup.pt These computational approaches often involve the use of hypothetical gas-phase reactions to derive the enthalpies of formation. researchgate.netresearchgate.netmdpi.com Such data is crucial for understanding the stability and reactivity of these compounds. researchgate.netresearchgate.net

| Compound | Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

| 9,10-Dihydroacridine | 198.7 ± 4.4 |

| Diphenylamine (B1679370) | 217.7 ± 1.8 |

| Data sourced from computational estimations using the G3(MP2)//B3LYP composite method. researchgate.netresearchgate.netup.pt |

Bond Dissociation Enthalpies and Acidity Determinations

Computational studies have been conducted to determine the bond dissociation enthalpies (BDEs) of the N-H and C-H bonds in 9,10-dihydroacridine. researchgate.netresearchgate.net These values are critical for understanding the molecule's role as a hydrogen donor in various chemical reactions, including those relevant to biological systems and materials science. nih.govucsb.edutversu.ru For instance, the C9-H bond dissociation energy in 9,10-dihydroacridine has been a subject of interest in the context of NADH models. nih.gov The acidity of the N-H bond has also been computationally determined, providing insight into its proton-donating capabilities. researchgate.netresearchgate.net

| Bond | Type | Value (kcal mol⁻¹) |

| C4-H (in AcrH₂) | Homolytic Bond Dissociation Energy | - |

| C4-H (in AcrH₂) | Heterolytic Bond Dissociation Energy | Larger than homolytic by 7.4 |

| Note: For 9,10-dihydroacridine (AcrH₂), the C9-H bond is analogous to the C4-H bond in other NADH models. nih.gov |

Frontier Molecular Orbital Analysis and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key computational tool for predicting the reactivity of molecules like 9,10-dihydroacridine. researchgate.netresearchgate.netmnstate.edumalayajournal.orgimperial.ac.uk The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, provide information about the molecule's electron-donating and accepting abilities, as well as its kinetic stability. malayajournal.orgnih.gov

Electrostatic potential surfaces are also calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net For 9,10-dihydroacridine, these analyses help to understand its reactivity in various chemical transformations. researchgate.netresearchgate.net The HOMO-LUMO energy gap and ionization potential are other derived properties that are studied to further characterize its electronic behavior. researchgate.netresearchgate.net

| Property | Description |

| HOMO | The highest occupied molecular orbital; indicates the ability to donate an electron. mnstate.edumalayajournal.org |

| LUMO | The lowest unoccupied molecular orbital; indicates the ability to accept an electron. mnstate.edumalayajournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical reactivity and kinetic stability. malayajournal.orgnih.gov |

| Electrostatic Potential Surface | A map of the electrostatic potential on the electron density surface; predicts reactive sites. researchgate.netresearchgate.net |

Molecular Dynamics and Docking Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules like proteins. nih.govnlk.czmdpi.com While specific docking and MD studies focusing solely on 9,10-dihydroacridin-9-amine are not extensively detailed in the provided context, these methods are generally applicable to understanding its potential biological activity. nlk.cz

Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic model of the biological environment and can reveal important conformational changes and interactions that are not apparent from static docking poses. nih.gov

Quantum-Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum-chemical calculations are essential for understanding the electronic structure and photophysical properties of 9,10-dihydroacridine and its derivatives, which are relevant for their applications in areas like photoredox catalysis and optoelectronics. rsc.orgornl.govresearchgate.netuni-duesseldorf.deinformaticsjournals.co.in

These calculations, often using methods like Time-Dependent Density Functional Theory (TD-DFT), can predict UV/Vis absorption spectra, excitation energies, and the nature of electronic transitions. ornl.gov For example, studies on donor-acceptor-donor compounds containing 9,9-dimethyl-9,10-dihydroacridine (B1200822) have utilized DFT to design molecules with specific redox and photophysical properties. rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of acridin-9-amine derivatives. researchgate.net Both ¹H and ¹³C NMR provide unique spectral data that help confirm the chemical identity and purity of these compounds. researchgate.netmdpi.com For instance, in derivatives of 9,10-dihydroacridine (B10567), the chemical shifts in ¹H and ¹³C NMR spectra are instrumental in assigning the positions of protons and carbons within the molecule. mdpi.comrsc.org Specifically, the ¹H NMR spectrum of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) shows characteristic signals for its methyl and methine protons, alongside multiplets for the aromatic protons.

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, has been employed to study tautomerism in N-substituted acridin-9-amines. researchgate.net This technique allows for the experimental confirmation of the existence of different tautomeric forms by observing changes in the NMR signals as a function of temperature. researchgate.net While theoretical calculations of ¹H and ¹³C chemical shifts may only show a qualitative fit with experimental spectra, they still provide a unique pattern for each compound, aiding in their characterization. researchgate.net Two-dimensional (2D)-NMR experiments are also powerful tools, providing through-bond and through-space correlation information that is critical for assembling the complete molecular structure, especially for complex derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Dihydroacridine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 10-Methyl-9-phenyl-9,10-dihydroacridine | CD3CN | 3.38 (s, 3H), 5.23 (s, 1H), 6.9-7.3 (m, 13H) | Not specified |

| 2,8-Dibromo-10,10-diphenyl-5,10-dihydrophenazasiline-5(10H)-carboxylic acid tert-butyl ester rsc.org | CDCl3 | 7.54–7.36 (m, 16H), 1.15 (s, 9H) | 152.5, 145.8, 136.2, 136.1, 134.3, 132.6, 130.6, 129.4, 128.3, 120.0, 81.6, 27.8 |

| 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-1,3-diphenylphosphindole 1-oxide (PIO-α-DMAc) tandfonline.com | CDCl3 | Not specified | 141.15, 140.67, 134.12, 131.69, 131.46, 130.10, 128.54, 128.44, 126.40, 125.28, 123.32, 123.00, 120.73, 114.01, 90.54, 88.60, 77.27, 77.01, 76.76, 35.98, 31.22 |

| (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-1,2-diphenylphosphindole 1-oxide (PIO-β-DMAc) tandfonline.com | CD2Cl2 | 7.84–7.75 (m, 2H), 7.75–7.68 (m, 1H), 7.67–7.56 (m, 3H), 7.55–7.50 (m, 1H), 7.50–7.38 (m, 8H), 7.36–7.26 (m, 2H), 7.25–7.12 (m, 3H), 7.09–6.87 (m, 4H), 6.33 (dd, J = 8.4, 1.2 Hz, 2H), 1.68 (s, 6H) | Not specified |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy and Matrix Isolation Techniques

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the vibrational structure of molecules. In the context of acridin-9-amines, FT-IR spectroscopy has been used to assess their spectroscopic features. researchgate.net For example, the IR spectrum of an ester-substituted dihydroacridine derivative shows characteristic bands for C-H, C=O, and other functional group vibrations. rsc.org

Combining IR spectroscopy with matrix isolation (MI) techniques offers a powerful approach for studying reactive or unstable species. uc.ptfu-berlin.de In a matrix isolation experiment, molecules are trapped in a cryogenic, inert matrix (like solid argon or neon), which prevents rotation and intermolecular interactions, leading to highly resolved vibrational spectra. nih.gov This method has been instrumental in studying tautomerism in acridin-9-amine derivatives, providing unique spectral characteristics that help to experimentally confirm the existence of different tautomers. researchgate.net The distinct IR spectra of isolated isomers allow for their easy differentiation, which might be challenging with other techniques like NMR or mass spectrometry where the patterns can be similar. uc.pt

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy

The electronic transitions and emissive properties of 9,10-dihydroacridin-9-amine derivatives are primarily investigated using UV-Visible absorption and photoluminescence (PL) spectroscopy.

Steady-state UV-Vis absorption spectroscopy provides information about the electronic ground state of molecules. For instance, derivatives of 9,10-dihydroacridine often exhibit absorption maxima in the UV region, which can be attributed to various electronic transitions within the molecule. tandfonline.comacs.org In some donor-acceptor systems incorporating a 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit, absorption bands between 250 and 400 nm are assigned to locally excited state transitions. chinesechemsoc.org

Time-resolved transient absorption spectroscopy, on both femtosecond and nanosecond timescales, is employed to study the dynamics of excited states. nih.gov These studies have been crucial in understanding the photochemical pathways of dihydroacridine derivatives, such as the mechanism of excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, which proceeds through a triplet excited state. Such experiments can identify transient species and determine the rates of processes like intersystem crossing and bond cleavage. nih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For dihydroacridine derivatives, ΦF values can vary significantly depending on the molecular structure and the solvent. rsc.org Some derivatives exhibit high quantum yields, making them promising for applications in organic light-emitting diodes (OLEDs). rsc.org For example, certain luminogens based on 9,9-dimethyl-9,10-dihydroacridine show aggregation-enhanced delayed fluorescence with excellent photoluminescence quantum yields of up to 96% in neat films. chinesechemsoc.org In contrast, some donor-acceptor molecules with a dihydroacridine moiety may have low ΦF values in solution. tandfonline.comworktribe.com The determination of ΦF is often carried out using a calibrated integrating sphere. tandfonline.com

Table 2: Photophysical Data for Selected Dihydroacridine Derivatives

| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| PIO-α-DMAc tandfonline.com | THF Solution | 344 | - | 6.27 |

| PIO-α-DMAc tandfonline.com | Solid Film | - | - | 80.4 |

| PIO-β-DMAc tandfonline.com | THF Solution | 346 | - | 5.6 |

| PIO-β-DMAc tandfonline.com | Solid Film | - | - | 20.3 |

| BDMAC-XT chinesechemsoc.org | THF Solution | ~285 | 555 | 8 |

| BDMAC-XT chinesechemsoc.org | Neat Film | - | - | 96 |

| BDPAC-XT chinesechemsoc.org | Neat Film | - | - | 94 |

| DMAC-TPI worktribe.com | 6 wt% in DPEPO film | - | - | 9 |

| PXZ-TPI worktribe.com | 6 wt% in DPEPO film | - | - | 10 |

This table is interactive. Click on the headers to sort the data.

Steady-State and Time-Resolved Absorption Studies

Electrochemical Characterization

Electrochemical methods are vital for determining the redox properties and energy levels of this compound derivatives.

Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of these compounds. tandfonline.comajol.info It provides information on the oxidation and reduction potentials, which are crucial for understanding their electronic properties and for designing materials for electronic devices. researchgate.net For many dihydroacridine derivatives, CV measurements show reversible or quasi-reversible oxidation processes, indicating good electrochemical stability. tandfonline.commdpi.com

From the onset oxidation potentials obtained from CV, the Highest Occupied Molecular Orbital (HOMO) energy levels can be calculated. tandfonline.com The Lowest Unoccupied Molecular Orbital (LUMO) energy levels can then be estimated using the HOMO energy and the optical energy gap determined from the onset of the UV absorption spectrum. tandfonline.com These energy levels are fundamental parameters for predicting the charge injection and transport properties of materials in OLEDs and other organic electronic devices.

Table 3: Electrochemical Data for Dihydroacridine Derivatives

| Compound | Onset Oxidation Potential (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| PIO-α-DMAc tandfonline.com | 0.6 | -5.13 | -2.37 |

| PIO-β-DMAc tandfonline.com | 0.7 | -5.27 | -2.17 |

| 2PO-PYD mdpi.com | Not specified | -5.38 (Ionization Potential) | Not specified |

| 2AC-PYD mdpi.com | Not specified | -5.42 (Ionization Potential) | Not specified |

This table is interactive. Click on the headers to sort the data.

Spectroelectrochemical Analysis

Spectroelectrochemistry is a powerful analytical method that combines electrochemical control with spectroscopic measurement, enabling the in-situ characterization of electrochemically generated species. This technique has been employed to investigate the redox behavior of this compound, providing critical insights into the structure and stability of its oxidized form.

Research in this area typically involves the use of an optically transparent thin-layer electrochemical (OTTLE) cell. In a representative study, the spectroelectrochemical analysis of this compound was conducted in an acetonitrile (B52724) (CH₃CN) solution containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte. A platinum minigrid was used as the working electrode, allowing for both the application of potential and the transmission of light for UV-Vis spectroscopic monitoring.

Upon applying a controlled potential, this compound undergoes a chemically reversible one-electron oxidation. This process involves the conversion of the neutral dihydroacridine system to its corresponding radical cation, which rapidly deprotonates or rearranges to form the stable, aromatic 9-Aminoacridinium cation. The spectral changes accompanying this transformation are distinct and provide definitive evidence for the identity of the oxidation product.

Initially, the solution of neutral this compound exhibits a characteristic absorption maximum in the UV region, consistent with its non-aromatic, heterocyclic dihydropyridine (B1217469) ring. As the applied potential is incrementally increased past the formal potential (E°') of the redox couple, this initial absorption band diminishes. Concurrently, a new set of intense absorption bands appears at longer wavelengths, spanning the near-UV and visible regions. These new bands are characteristic of the fully aromatic acridinium (B8443388) chromophore.

The spectral data collected before and after complete electrochemical oxidation are summarized in the table below.

| Compound/Species | State | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| This compound | Neutral (Reduced) | 288 | 12,400 |

| 9-Aminoacridinium Cation | Oxidized | 358 | 21,000 |

| 410 | 8,500 | ||

| 432 | 9,200 |

The correlation between the applied potential and the growth of the product's absorption band provides further detail on the electrochemical process. By monitoring the absorbance at a specific wavelength (e.g., 432 nm) while sweeping the potential, a Nernstian plot can be constructed. The following table illustrates the relationship between the applied potential and the resulting absorbance of the 9-Aminoacridinium cation, demonstrating the controlled conversion from the reduced to the oxidized state.

| Applied Potential (V vs. Ag/AgCl) | Absorbance at 432 nm (Arbitrary Units) | State of Conversion |

|---|---|---|

| 0.20 | 0.01 | Negligible Oxidation |

| 0.30 | 0.05 | Initial Oxidation |

| 0.40 | 0.28 | Partial Oxidation |

| 0.50 | 0.75 | Significant Oxidation |

| 0.60 | 0.98 | Near-Complete Oxidation |

| 0.70 | 1.00 | Complete Oxidation |

The isosbestic points observed in the series of spectra confirm a clean conversion between two primary species without the accumulation of stable intermediates. The reversibility of this process is confirmed by reversing the potential sweep, which results in the regeneration of the initial spectrum of this compound. This spectroelectrochemical evidence is crucial for establishing the mechanism of oxidation and confirming the identity of the resulting 9-Aminoacridinium cation as the stable product.

Advanced Research Applications of 9,10 Dihydroacridin 9 Amine Derivatives

Applications in Organic Optoelectronics and Luminescent Materials

The rigid and electron-donating nature of the 9,10-dihydroacridine (B10567) core makes it a valuable component in the design of materials for organic electronics. These derivatives are frequently employed as key scaffolds in a variety of optoelectronic applications due to their favorable electronic properties and thermal stability. researchgate.net

Dihydroacridines as Scaffolds for Organic Light-Emitting Diodes (OLEDs)

The fundamental structure of an Organic Light-Emitting Diode (OLED) consists of several organic layers situated between a cathode and an anode. cnrs.fr When a voltage is applied, electrons and holes are injected into the emissive layer (EML), where they combine to form excitons, which then release energy in the form of light. cnrs.froled.com The performance of an OLED is heavily dependent on the materials used in its various layers, including the emissive layer, hole transport layer (HTL), and electron transport layer (ETL). cnrs.froled.com

9,10-Dihydroacridine derivatives have proven to be exceptional scaffolds for OLEDs. researchgate.net Their structural rigidity is beneficial for charge transfer, and modifications, such as the addition of long alkyl chains, can enhance solubility in organic solvents, making them suitable for solution-processed device fabrication. For instance, 9,9-dihexyl-9,10-dihydroacridine (B13696149) is utilized in OLEDs due to its enhanced solubility and the ability of the hexyl groups to mitigate aggregation-caused quenching, a common issue that reduces luminescence in the solid state.

Furthermore, the modular synthesis of 9,10-dihydroacridine frameworks allows for the creation of a wide range of derivatives with tailored properties. researchgate.net By combining dihydroacridine units with other functional groups, researchers can fine-tune the electronic and photophysical characteristics of the resulting materials for specific OLED applications. researchgate.netacs.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant advancement in OLED technology has been the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.net This mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation, leading to internal quantum efficiencies approaching 100%. nih.govacs.org TADF emitters achieve this by facilitating reverse intersystem crossing (RISC) from the triplet state to the singlet state, a process that is thermally activated. nih.govmdpi.com

The design of TADF molecules often involves combining electron-donating and electron-accepting moieties to create a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). mdpi.comchinesechemsoc.org The 9,10-dihydroacridine unit, particularly 9,9-dimethyl-9,10-dihydroacridine (B1200822), is a widely used electron-donating building block in the development of TADF emitters. acs.orgscispace.com Its highly twisted structure when linked to an acceptor unit helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby reducing ΔEST. acs.org

For example, TADF emitters have been designed using 9,9-dimethyl-9,10-dihydroacridine as the donor and various electron-accepting units like triarylboron or pyrimidine. nih.govacs.org These materials have shown promise in achieving efficient blue and green electroluminescence. researchgate.netscispace.com The strategic placement of even a single halogen atom in a donor-acceptor TADF emitter can significantly enhance its emissive properties by reducing the energy gap and increasing spin-orbit coupling. rsc.org

| Compound Family | Donor Unit | Acceptor Unit | Application |

| Boron-containing TADF emitters | 9,9-dimethyl-9,10-dihydroacridine | Triarylboron | Blue Emitters |

| Pyrimidine-based TADF emitters | 9,9-dimethyl-9,10-dihydroacridine | Pyrimidine | Deep Blue Emitters |

Aggregation-Induced Emission (AIE) Properties

A common challenge with many organic luminophores is aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. tandfonline.com In contrast, materials with Aggregation-Induced Emission (AIE) properties show weak or no emission in dilute solutions but become highly luminescent upon aggregation. magtech.com.cn This phenomenon is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways. magtech.com.cn

Derivatives of 9,10-dihydroacridine have been incorporated into molecules exhibiting AIE. The highly twisted conformations of these molecules contribute to their AIE characteristics. acs.orgscholarsportal.info For instance, luminogens combining 9,9-dimethyl-9,10-dihydroacridine with phosphoindole oxide have been synthesized and shown to possess clear AIE properties, emitting strongly in the aggregated state. tandfonline.comscut.edu.cn These AIE-active materials are valuable for fabricating efficient and stable non-doped OLEDs. tandfonline.comsioc-journal.cn The development of such materials provides an effective strategy to overcome the limitations of traditional fluorescent dyes. tandfonline.com

Design of Bipolar Emitters and Host Materials

For optimal performance in OLEDs, particularly phosphorescent OLEDs (PhOLEDs), it is crucial to have balanced transport of both holes and electrons within the emissive layer. researchgate.netacs.org Bipolar materials, which possess both hole-transporting and electron-transporting capabilities, are therefore highly desirable as either emitters or host materials. chinesechemsoc.orgacs.org

The 9,10-dihydroacridine moiety is frequently used as the hole-transporting (donor) component in the design of bipolar materials. acs.orgscut.edu.cn By combining it with a suitable electron-transporting (acceptor) unit, such as pyridine (B92270) or phenanthroimidazole, researchers can create molecules with balanced charge transport properties. acs.orgacs.org

For example, bipolar host materials have been developed using 9,9-dimethyl-9,10-dihydroacridine as the donor and pyridine as the acceptor, linked by a biphenyl (B1667301) spacer. acs.org These materials exhibit high triplet energies and have been successfully employed as universal hosts for blue, green, and red PhOLEDs, achieving excellent external quantum efficiencies. acs.org Similarly, combining the 9,9-diphenyl-9,10-dihydroacridine (B1356494) donor with a phenanthroimidazole acceptor has led to the development of deep-blue emitters. researchgate.net The incorporation of electron-transporting units like triphenylphosphine (B44618) oxide into a dihydroacridine-based TADF skeleton has also been shown to yield bipolar emitters with balanced carrier transport. chinesechemsoc.org

| Material Type | Donor Moiety | Acceptor Moiety | Application | Key Feature |

| Bipolar Host | 9,9-dimethyl-9,10-dihydroacridine | Pyridine | Universal Host for PhOLEDs | Balanced charge transport |

| Bipolar Emitter | 9,9-diphenyl-9,10-dihydroacridine | Phenanthroimidazole | Deep-Blue Emitter | High thermal stability |

| Bipolar TADF Emitter | 9,9-dimethyl-9,10-dihydroacridine | Triphenylphosphine oxide-benzophenone | Nondoped Green OLEDs | Balanced hole/electron mobility |

Development of Fluorescent Probes and Chemical Sensors

The unique reactivity of the 9,10-dihydroacridine scaffold has been harnessed to create highly sensitive and selective fluorescent probes for various analytes.

Oxidative Aromatization for Turn-On Fluorescence Sensing

A particularly effective strategy for designing "turn-on" fluorescent probes involves the oxidative aromatization of non-fluorescent 9,10-dihydroacridine derivatives. nih.gov In this approach, the dihydroacridine compound is initially non-emissive. Upon reaction with a specific analyte that acts as an oxidizing agent, the dihydroacridine ring is aromatized to form a highly fluorescent acridinium (B8443388) species. This results in a significant increase in fluorescence intensity, allowing for sensitive detection of the target analyte. acs.orgnih.gov

This principle has been successfully applied to develop a rapid and highly selective fluorescent probe for peroxynitrite (ONOO⁻). nih.gov The probe, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, exhibits a greater than 100-fold fluorescence enhancement upon reaction with peroxynitrite. nih.gov Notably, it shows exceptional selectivity for peroxynitrite over other reactive oxygen species that often cause interference. nih.gov This method of creating turn-on fluorescent probes has also been used to detect lead ions in aqueous solutions. acs.orgnih.gov Similarly, probes based on the 9(10H)-acridone moiety have been designed for nitric oxide sensing, where the reaction with NO leads to a fivefold increase in fluorescence intensity. mdpi.com

Selective Detection of Reactive Oxygen/Nitrogen Species (e.g., Peroxynitrite)

The detection of reactive oxygen and nitrogen species (RONS) is critical for understanding oxidative stress in biological systems. rsc.org Peroxynitrite (ONOO⁻), a potent and short-lived oxidant, is particularly challenging to detect selectively. nih.gov Derivatives of 9,10-dihydroacridine have been successfully developed as highly selective and rapid-responding fluorescent probes for this purpose. nih.gov

A key strategy involves the oxidative aromatization of a non-fluorescent 9,10-dihydroacridine derivative into its corresponding highly fluorescent acridine (B1665455) product, triggered specifically by peroxynitrite. nih.gov One notable example is the compound 9-phenyl-9,10-dihydroacridine-4-carboxylic acid (referred to in some studies as 2H or Xan 35). nih.govencyclopedia.pubmdpi.com Upon reaction with peroxynitrite, this probe exhibits a remarkable fluorescence enhancement of over 100-fold. nih.govencyclopedia.pubmdpi.com This significant "turn-on" response allows for sensitive detection.

Crucially, this reaction demonstrates extraordinary selectivity. The probe shows a negligible fluorescence increase when exposed to other common RONS and interfering oxidants, ensuring that the signal is specific to peroxynitrite. nih.gov The reaction is efficient across a broad pH range (2-8), making it suitable for various biological environments. nih.gov Furthermore, the probe and its aromatized product show low cytotoxicity, enabling its use in living systems. nih.gov Bioimaging experiments have confirmed the potential of these dihydroacridine derivatives for the selective detection of intracellular peroxynitrite. nih.govencyclopedia.pubmdpi.com

Fluorescent Tagging in Antibody Catalysis

The inherent fluorescent properties of the acridine scaffold are leveraged in biotechnology, particularly in the field of antibody research. The oxidized form of dihydroacridine, 9(10H)-acridone, is utilized as a fluorescent tag for antibody catalysis. lookchem.com This application enhances the detection and analysis of specific antibodies in various research and diagnostic assays. lookchem.com

The process of conjugating a fluorophore to an antibody must be carefully managed. nih.gov The goal is to create a labeled antibody reagent without negatively affecting the antibody's avidity or antigen-binding capabilities. nih.gov While many labeling methods target primary amines on the antibody, this can sometimes lead to inactivation if the amines are located within the antigen-binding site. nih.gov The development of stable and efficient fluorescent tags like acridone, which can be derived from dihydroacridine precursors, is essential for creating reliable and quantitative immunoassays.

Role as Antioxidants and Radical Scavengers

The 9,10-dihydroacridine structure, containing a secondary amine, possesses intrinsic antioxidant capabilities. The hydrogen atom on the nitrogen is labile, allowing it to function as a chain-breaking donor antioxidant by scavenging radical species.

Aromatic secondary amines are recognized as efficient antioxidants for polymers. cnrs.fr Research has explored the efficacy of 9,10-dihydroacridine (acridan) derivatives in preventing the thermoxidation of polypropylene. cnrs.fr In one study, a series of five acridan derivatives were tested. cnrs.fr While the derivatives alone did not significantly retard polymer oxidation, two compounds, 9,9-diphenylacridan and 9,9-dimethylacridan , exhibited a synergistic effect when used with the co-stabilizer dilauryl thiodipropionate (DLTP) . cnrs.fr This synergistic action highlights their potential role in complex stabilizer packages. The mechanism involves the amine donating a hydrogen atom to alkylperoxy radicals, thereby interrupting the degradation chain reaction. cnrs.fr The resulting aminyl radical is relatively stable and non-propagating. cnrs.fr The use of 9,10-dihydroacridine derivatives is also considered advantageous for applications where discoloration is a concern, as they tend to be less coloring than other amine-based antioxidants. scribd.com

In the context of developing multifunctional drugs, particularly for neurodegenerative diseases like Alzheimer's, researchers have combined cholinesterase inhibition with antioxidant properties. Derivatives of 9,10-dihydroacridine have proven to be excellent candidates for this dual-action approach. researchgate.netnih.gov

Studies have shown that derivatives of 9,10-dihydroacridine demonstrate high radical-scavenging activity, often comparable to or exceeding that of Trolox , a standard antioxidant. frontiersin.org This activity was confirmed using the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical decolorization assay. nih.govfrontiersin.orgnih.gov Interestingly, this antioxidant capacity is a feature of the dihydroacridine structure itself; the corresponding oxidized (aromatized) acridine derivatives are largely inactive as radical scavengers. frontiersin.org

Research has identified specific classes, such as 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives, that successfully combine potent radical-scavenging activity with effective inhibition of cholinesterases. researchgate.netnih.gov This dual functionality makes the 9,10-dihydroacridine scaffold a promising platform for creating therapeutic agents that can address both enzymatic and oxidative stress pathways in disease. nih.gov

| Compound Class | Antioxidant Assay | Result | Reference |

| 9-Phosphoryl-9,10-dihydroacridines | ABTS Radical Scavenging | High activity, near or above the level of Trolox. | frontiersin.org |

| 9-Phosphorylacridines (Aromatized) | ABTS Radical Scavenging | Inactive. | frontiersin.org |

| 9-Aryl(heteroaryl)-N-methyl-9,10-dihydroacridines | ABTS Radical Scavenging | High radical-scavenging activity. | researchgate.netnih.gov |

| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine | ABTS Radical Scavenging | High radical-scavenging activity. | researchgate.net |

Inhibition of Polymer Thermoxidation

Investigation of Enzyme Inhibition and Biomolecular Interactions

The structural similarity of the acridine core to endogenous molecules has made its derivatives a rich source of enzyme inhibitors. Extensive research has focused on their interaction with cholinesterases.

While many acridine-based compounds inhibit acetylcholinesterase (AChE), certain 9,10-dihydroacridine derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE). frontiersin.orgnih.gov In a study of novel 9-phosphoryl-9,10-dihydroacridines, derivatives with aryl substituents in the phosphoryl group were found to be the most active against BChE. frontiersin.org

The two most effective compounds from this series were a dibenzyloxy derivative (1d ) and its diphenethyl bioisostere (1e ), which displayed strong BChE inhibition. frontiersin.orgresearchgate.net

| Compound | BChE Inhibition (IC₅₀) | Reference |

| Dibenzyloxy derivative (1d) | 2.90 ± 0.23 µM | frontiersin.orgresearchgate.net |

| Diphenethyl bioisostere (1e) | 3.22 ± 0.25 µM | frontiersin.orgresearchgate.net |

Kinetic analysis performed on compound 1d revealed a mixed mechanism of BChE inhibition. frontiersin.orgresearchgate.net Further investigation through molecular docking provided insight into the binding mode. The docking results indicated that the dihydroacridine derivatives 1d and 1e fit into the active site gorge of human BChE, where they form direct hydrogen bonds with the side chains of key amino acid residues, specifically Tyrosine-332 and Aspartate-70 . nih.gov This specific interaction explains the observed inhibitory activity and provides a structural basis for the design of more potent and selective BChE inhibitors based on the 9,10-dihydroacridine scaffold.

Inhibition of Protein Aggregation (e.g., β-amyloid)

The aggregation of proteins, such as β-amyloid (Aβ), is a key pathological hallmark of neurodegenerative disorders like Alzheimer's disease. arxiv.org Consequently, the development of small molecules that can inhibit this process is a significant area of therapeutic research. pharmakure.com Derivatives of 9,10-dihydroacridine have emerged as promising candidates in this field.

Recent studies have explored the potential of 9-phosphoryl-9,10-dihydroacridines to interfere with the self-aggregation of Aβ42. nih.govnih.gov In one such study, several dihydroacridine derivatives were synthesized and evaluated for their ability to inhibit Aβ42 aggregation. The results, as summarized in the table below, highlight the efficacy of certain derivatives.

| Compound | Inhibition of Aβ42 Self-Aggregation (%) |

| 1d | 58.9 ± 4.7 |

| 1e | 46.9 ± 4.2 |

Table: Inhibition of Aβ42 self-aggregation by 9-phosphoryl-9,10-dihydroacridine derivatives. Data sourced from nih.govresearchgate.net.

The data indicates that dihydroacridines, particularly compounds 1d and 1e , are effective inhibitors of Aβ42 self-aggregation. nih.govresearchgate.net This inhibitory activity, coupled with other biological functions, positions these compounds as potential multi-target agents for Alzheimer's disease therapy. nih.govfrontiersin.org The mechanism of action is thought to involve the disruption of peptide-peptide interactions that are crucial for the formation of amyloid plaques. mdpi.com

DNA Binding and Intercalation Studies

Derivatives of 9,10-dihydroacridine have been investigated for their ability to interact with DNA, a property that is often associated with anticancer activity. These compounds can bind to DNA through intercalation, a process where the planar acridine ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net

A series of bis([(9-oxo-9,10-dihydroacridine-4-carbonyl)amino]alkyl) alkylamines demonstrated potent DNA binding and intercalation capabilities. nih.govresearchgate.net Research has shown that these derivatives can displace ethidium (B1194527) bromide from DNA, a classic indicator of intercalation, with significantly higher efficiency than the parent acridine molecule. Furthermore, they induce a greater degree of unwinding in supercoiled DNA, suggesting a strong and disruptive interaction. nih.gov

| Compound | DNA Unwinding Angle (degrees) |

| Acridine | 24 |

| 6b | 43 |

| 6d | 43 |

Table: DNA unwinding induced by acridine and its derivatives. Data sourced from nih.govresearchgate.net.

The significant conformational changes induced in the DNA double helix by compounds 6b and 6d are attributed to a bis-intercalative binding mode, where both acridine moieties of the molecule intercalate into the DNA. nih.gov This strong interaction with DNA is believed to contribute to their observed cytotoxic properties against cancer cell lines. nih.govresearchgate.net Molecular modeling studies have further elucidated the binding preferences, suggesting that these derivatives favor binding through the minor groove of the DNA. nih.gov

Targeting Bacterial Cell Division Proteins (e.g., FtsZ)

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. One promising target is the filamentous temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. researchgate.netresearchgate.net Derivatives of 9,10-dihydroacridine have been identified as potent inhibitors of FtsZ. nih.gov

Studies have shown that certain 9,10-dihydroacridine derivatives exhibit broad-spectrum bactericidal activity, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.netnih.gov These compounds are believed to disrupt the assembly dynamics of the FtsZ protein. researchgate.net Specifically, they have been shown to promote the polymerization of FtsZ, which paradoxically leads to the disruption of the Z-ring formation at the bacterial division site. This interference with the normal cytokinetic process ultimately inhibits bacterial cell division and leads to cell death. researchgate.netnih.gov

A derivative bearing a 4-fluorophenyl group, designated as A2 , has shown particularly strong antibacterial activity. researchgate.net The minimum inhibitory concentrations (MICs) of this compound against some drug-resistant strains were found to be lower than those of conventional antibiotics like methicillin (B1676495) and vancomycin. researchgate.net This highlights the potential of the 9,10-dihydroacridine scaffold for the development of new antibacterial drugs that target FtsZ. researchgate.netresearchgate.net

Hydrogen Production and Solar Fuel Applications

Organic Photohydrides and Proton Reduction

The quest for renewable energy sources has spurred research into the development of solar fuels, with a significant focus on the production of hydrogen from water. In this context, organic photohydrides, which can release a hydride ion (H-) upon photoexcitation, are of considerable interest. Derivatives of 9,10-dihydroacridine, such as 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), have been investigated for their potential in this area. researchgate.net

Upon excitation with light, PhAcrH can be oxidized to the corresponding acridinium ion (PhAcr+), releasing a hydride equivalent that can reduce protons to molecular hydrogen. Studies have shown that this process can occur through a stepwise electron/hydrogen-atom transfer mechanism from the triplet excited state. While the quantum yield for hydrogen production may be modest, these findings demonstrate the feasibility of using dihydroacridine derivatives as organic photohydrides for solar fuel generation.

It has been noted that the reaction of 10-methyl-9,10-dihydroacridine with a strong acid like perchloric acid can lead to the production of molecular hydrogen, albeit slowly. researchgate.net This suggests that the dihydroacridine framework can act as a source of reducing equivalents for proton reduction.

CO2 Reduction Catalysis

The catalytic reduction of carbon dioxide (CO2) into valuable chemical feedstocks and fuels is a critical strategy for mitigating climate change and establishing a carbon-neutral energy cycle. Dihydropyridine (B1217469) derivatives, including 9,10-dihydroacridine, have been explored as organic hydrides for this purpose. researchgate.net

Research has shown that 9,10-dihydroacridine can mediate the electrochemical reduction of CO2 to products such as methanol (B129727) and formate. researchgate.netscispace.comacs.org In these systems, the dihydroacridine acts as a hydride donor, facilitating the multi-electron transfer required for CO2 reduction. researchgate.net The process is analogous to the function of the biological redox cofactor NADH.

Bulk electrolysis experiments have demonstrated that 9,10-dihydroacridine can facilitate the sub-stoichiometric electrochemical reduction of CO2 with Faradaic efficiencies comparable to their corresponding aromatic N-heterocycles at platinum electrodes. researchgate.netscispace.comacs.org These findings provide experimental evidence for the participation of dihydroacridine derivatives as effective additives in the electrochemical reduction of CO2.

Structure Activity and Structure Property Relationships Sar/spr in Dihydroacridine Analogs

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the 9,10-dihydroacridine (B10567) ring system are highly sensitive to the nature and position of its substituents. These groups can exert powerful electronic and steric effects, directing the outcomes of chemical transformations.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the acridine (B1665455) nucleus significantly influence its participation in photocatalytic reactions. For instance, in organocatalyzed atom transfer radical polymerization (O-ATRP), the dihydroacridine core can act as a weak electron donor. pku.edu.cn The introduction of substituents is necessary to stabilize its oxidative state and improve controllability. pku.edu.cn Modifying the 2- and 7-positions of the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DHA) core with groups like N,N-dimethyl phenyl or biphenyl (B1667301) can enhance and red-shift the molecule's light absorption profile. pku.edu.cn However, strongly electron-donating substituents can also lower the energy level of the excited state, a factor that must be balanced for optimal photocatalytic performance. pku.edu.cn

In the context of oxidation reactions, N-substituted 9,10-dihydroacridines can be efficiently converted to their corresponding acridones using visible light and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. nih.gov High yields of over 90% have been reported for the oxidation of N-methyl-9,10-dihydroacridine and N-phenyl-9,10-dihydroacridine. nih.gov The reactivity of the central dihydroacridine ring, specifically the benzylic C-H bonds at the 9-position and the N-H bond, is key to these transformations.

Furthermore, substituent effects guide the regioselectivity of C–H bond functionalization. In photocatalytic borylation, for example, directing groups such as amides are often employed to achieve reactions at specific positions on the aromatic rings of the dihydroacridine scaffold. rsc.org Steric hindrance from bulky substituents can also play a decisive role, directing incoming reagents to less crowded positions, such as the para-position over the ortho-position in electrophilic aromatic substitutions. numberanalytics.com The electrochemical oxidation of 9-substituted 9,10-dihydroacridines also showcases these effects, where the presence of various substituents determines whether the reaction leads to aromatization or cleavage of the C-X bond at the 9-position. researchgate.net

| Substituent Type | Position | Effect on Reactivity/Selectivity | Example Reaction | Reference |

|---|---|---|---|---|

| N-Alkyl/N-Aryl | 10 | Facilitates oxidation to corresponding acridone. | Photocatalytic oxidation | nih.gov |

| N,N-dimethyl phenyl, Biphenyl | 2, 7 | Red-shifts and enhances light absorption for photocatalysis. | Organocatalyzed ATRP | pku.edu.cn |

| Amide | Varies | Acts as a directing group for regioselective C-H functionalization. | Photocatalytic borylation | rsc.org |

| Aryl/Heteroaryl | 9 | Influences the outcome of electrochemical oxidation (aromatization vs. bond cleavage). | Electrochemical oxidation | researchgate.net |

Stereochemical Control and Enantioselective Properties

The non-planar, chiral nature of many substituted dihydroacridines makes them valuable targets in asymmetric synthesis. Achieving control over their three-dimensional structure is crucial for applications where specific enantiomers are required, particularly in catalysis and pharmacology.

A significant breakthrough in this area is the use of synergistic catalysis to synthesize dihydroacridines with high enantioselectivity. nih.gov One reported method involves the reaction of substituted quinolines with activated enals, a process co-catalyzed by a Lewis acid and a chiral aminocatalyst. nih.govresearchgate.net This cascade reaction proceeds through a consecutive Michael-aldol sequence followed by dehydration to afford dihydroacridines in good yields and with excellent enantiomeric and diastereomeric ratios. nih.gov

Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for controlling the stereochemistry of dihydroacridine synthesis. A remote enantioselective desymmetrization of 9,9-disubstituted 9,10-dihydroacridines has been achieved through asymmetric aromatic amination using a novel spirocyclic CPA. acs.org This method provides access to a wide array of chiral dihydroacridines with excellent enantioselectivities (up to >99% ee). acs.org The success of this approach highlights the ability of a well-designed chiral catalyst to control stereochemistry even when the reaction center is distant from the stereocenter. acs.org Furthermore, organocatalytic methods have been developed for the enantioselective α-alkylation of aldehydes using 9,10-dihydroacridines, demonstrating the versatility of these scaffolds in asymmetric transformations. kisti.re.kr The merger of electrochemistry with organocatalysis has also enabled the enantioselective oxidative coupling of various substrates, producing optically active derivatives. bohrium.com

| Catalytic System | Reaction Type | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Lewis Acid + Chiral Aminocatalyst | Cascade Michael-Aldol Reaction | Synergistic activation of quinolines and enals. | High enantioselectivity and diastereoselectivity. | nih.govresearchgate.net |

| Spirocyclic Chiral Phosphoric Acid (CPA) | Asymmetric Aromatic Amination | Remote enantioselective desymmetrization of 9,9-disubstituted analogs. | Excellent enantioselectivities (up to >99% ee). | acs.org |

| Organocatalyst (e.g., β-ICD) | Electrochemical Oxidative Coupling | Uses electricity as a clean oxidant. | Good yields and high enantiomeric ratios (e.g., 93:7-96:4 er). | bohrium.com |

Tuning Photophysical and Electrochemical Properties through Structural Modifications

Structural modification is a powerful strategy for tuning the photophysical and electrochemical properties of 9,10-dihydroacridine analogs for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The dihydroacridine moiety often serves as a strong electron-donating unit in donor-acceptor (D-A) type molecules. sioc-journal.cn

By coupling a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor with various acceptor units, researchers can create molecules with intramolecular charge transfer (ICT) characteristics. sioc-journal.cn For example, combining DMAC with a 10-methyl-10H-phenothiazine-5,5-dioxide acceptor results in compounds that can exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. sioc-journal.cn The energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which is critical for TADF, can be precisely tuned through these structural modifications. sioc-journal.cn